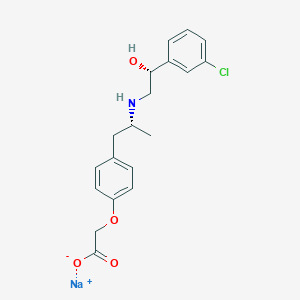

BRL 37344 sodium

Description

Properties

IUPAC Name |

sodium;2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1/t13-,18+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJIJYKMYQRHRC-WJKBNZMCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OCC(=O)[O-])NC[C@@H](C2=CC(=CC=C2)Cl)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClNNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274368 | |

| Record name | BRL 37344 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127299-93-8 | |

| Record name | BRL-37344 sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127299938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL 37344 sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-37344 SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P384313Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BRL 37344 Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 37344 sodium is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor superfamily.[1] Its mechanism of action primarily involves the activation of the β3-AR, leading to a cascade of intracellular signaling events, most notably the stimulation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. This technical guide provides a comprehensive overview of the core mechanism of action of BRL 37344, detailing its interaction with adrenergic receptors, the resultant signaling pathways, and the experimental protocols used to elucidate these mechanisms. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Core Mechanism of Action: β3-Adrenergic Receptor Agonism

BRL 37344 acts as a direct agonist at the β3-adrenergic receptor.[1] Upon binding, it induces a conformational change in the receptor, facilitating its coupling to the stimulatory G protein, Gs. This interaction triggers the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the βγ-subunits and stimulates the activity of adenylyl cyclase, a membrane-bound enzyme. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cAMP.

The elevation of intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to diverse physiological responses depending on the cell type. In brown adipose tissue, for instance, this pathway is critically involved in the regulation of thermogenesis and lipolysis.

Signaling Pathway Diagram

Caption: Signaling pathway of BRL 37344 via the β3-adrenergic receptor.

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of BRL 37344 with adrenergic receptors and its functional potency.

Table 1: Binding Affinity of BRL 37344 for Human β-Adrenergic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| β1 | 1750 |

| β2 | 1120 |

| β3 | 287 |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency of BRL 37344

| Assay | Cell/Tissue Type | Parameter | Value (nM) |

| L-type Ca2+ current (ICa,L) stimulation | Human Atrial Myocytes | EC50 | 15.2[2] |

| cAMP Accumulation | CHO-K1 cells expressing human β3-AR | EC50 | 15[3] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of BRL 37344.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of BRL 37344 for different β-adrenergic receptor subtypes.

Caption: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Culture cells stably expressing the human β1, β2, or β3-adrenergic receptor subtype.

-

Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[4]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.[4][5]

-

-

Binding Assay:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-cyanopindolol), and a range of concentrations of unlabeled BRL 37344.[6]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-selective β-adrenergic antagonist (e.g., propranolol).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[4]

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.[5]

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of BRL 37344.

-

Plot the specific binding as a function of the logarithm of the BRL 37344 concentration to generate a competition binding curve.

-

Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of BRL 37344 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

cAMP Accumulation Assay

This functional assay measures the ability of BRL 37344 to stimulate the production of cAMP, providing a measure of its agonistic activity.

Caption: Workflow for a cAMP accumulation assay.

-

Cell Culture and Plating:

-

Culture cells, such as Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β3-adrenergic receptor, in appropriate growth medium.[7]

-

Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.[8]

-

Add varying concentrations of BRL 37344 to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[9]

-

-

Cell Lysis and cAMP Detection:

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the BRL 37344 concentration to create a dose-response curve.

-

Fit the data to a sigmoidal dose-response model to calculate the EC50 value.

-

Conclusion

This compound exerts its effects primarily through the selective agonism of the β3-adrenergic receptor, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling pathway. Its higher affinity for the β3-AR subtype compared to β1- and β2-ARs underpins its selective pharmacological profile. The experimental protocols detailed herein represent standard methodologies for characterizing the binding and functional properties of adrenergic receptor ligands like BRL 37344, providing a robust framework for further research and drug development in this area.

References

- 1. BRL-37344 - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The β-Adrenergic Agonist BRL 37344: A Technical Guide to its Signal Transduction Pathways and Indirect Influence on Sodium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 37344 is a selective β3-adrenergic receptor (AR) agonist that has been instrumental in characterizing the β3-AR system. While not developed for clinical use, its study has provided significant insights into β-adrenergic signaling and its physiological effects.[1] This technical guide provides an in-depth overview of the signal transduction pathways activated by BRL 37344, with a particular focus on its indirect modulation of sodium signaling. It summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of the signaling cascades and experimental workflows. Although primarily a β3-AR agonist, it is crucial to note that BRL 37344 also exhibits effects through β1- and β2-ARs, leading to a complex pharmacological profile.

Core Mechanism of Action: β-Adrenergic Receptor Agonism

BRL 37344 primarily functions as an agonist for β-adrenergic receptors, with a preference for the β3 subtype.[2] However, its effects are not exclusively mediated by β3-ARs; at different concentrations and in various tissues, it can also activate β1- and β2-ARs. This multi-receptor activity is essential for understanding its diverse physiological outcomes.

β3-Adrenergic Receptor Pathway

In several tissues, BRL 37344's activation of β3-ARs leads to the stimulation of endothelial nitric oxide synthase (eNOS).[2][3] This pathway is often associated with vasorelaxation and can have negative inotropic effects in certain cardiac tissues.[2] In failing human myocardium, β3-AR stimulation by BRL 37344 has been shown to decrease contractility in a nitric oxide-dependent manner.[4]

β1/β2-Adrenergic Receptor Pathways

In contrast to its β3-AR mediated effects, BRL 37344 can induce a positive inotropic effect (increased force of contraction) in human atrial myocardium through the stimulation of β1- and β2-ARs.[2][3] This effect is paralleled by an increase in the intracellular calcium transient.[2][3] Furthermore, in skeletal muscle, BRL 37344 stimulates glucose uptake and GLUT4 translocation via β2-ARs.[5]

Indirect Sodium Signal Transduction: Modulation of Na+/K+-ATPase

A key aspect of BRL 37344's influence on sodium signaling is its ability to stimulate the Na+, K+-pump (Na+/K+-ATPase) in skeletal muscle. This effect, however, is not mediated by its primary target, the β3-AR, but rather through β2-ARs.[6]

Activation of the Na+/K+-pump leads to a reduction in intracellular sodium concentration.[6] This modulation of sodium homeostasis is crucial for maintaining cellular ion gradients and electrical excitability. The stimulation of the pump by BRL 37344 is concentration- and time-dependent and can be blocked by β2-AR antagonists.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of BRL 37344.

| Parameter | Tissue/Cell Type | Agonist/Antagonist | Concentration | Effect | Reference |

| Force of Contraction | Human right atrial myocardium | BRL 37344 | 100 μM | +54.6 ± 16.1% increase | [2] |

| Human right atrial myocardium | BRL 37344 (in presence of propranolol) | 10 μM | No significant change | [2] | |

| Human detrusor smooth muscle | BRL 37344 | 10 nM - 100 μM | Concentration-dependent decrease in EFS-induced contraction amplitude (11.6% to 71.9%) | [7] | |

| EC50 | Human right atrial myocardium (isoprenaline-induced force increase) | Isoprenaline | Control: 28.4 ± 8.2 nM | Shifted to 144.7 ± 53.6 nM in the presence of 10 μM BRL 37344 | [2] |

| Intracellular Na+ | Rat soleus muscle | BRL 37344 | 10⁻⁸ - 10⁻⁵ M | Concentration- and time-dependent reduction | [6] |

| 86Rb+ Uptake (Na+/K+-pump activity) | Rat soleus muscle | BRL 37344 | Up to 10⁻⁵ M | Up to 112% increase | [6] |

| Glucose Utilization | Rat soleus muscle | BRL 37344 | 10⁻¹¹ M | ~30% increase | [8] |

| Rat extensor digitorum longus muscle | BRL 37344 | 10⁻¹¹ M | ~24% increase | [8] | |

| Infarct Size | Rat myocardium (in vivo I/R) | BRL 37344 (single dose) | 5 µg/kg | Reduced from 44.84% to 32.22% | [9] |

| Rat myocardium (in vivo I/R) | BRL 37344 (10-day pre-treatment) | 5 µg/kg/day | Reduced from 44.84% to 29.65% | [9] |

Experimental Protocols

Measurement of Force of Contraction in Human Atrial Myocardium

-

Tissue Preparation: Human right atrial trabeculae are dissected and mounted in an organ bath containing an oxygenated physiological salt solution at 37°C.[2]

-

Stimulation: The muscle strips are electrically stimulated at a constant frequency (e.g., 1 Hz).

-

Data Acquisition: Isometric force of contraction is measured using a force transducer.

-

Experimental Procedure: After an equilibration period, cumulative concentrations of BRL 37344 are added to the organ bath, and the change in force of contraction is recorded. To determine the receptor subtype involved, experiments are repeated in the presence of specific antagonists like propranolol (B1214883) (a β1/β2-AR antagonist).[2]

Measurement of Intracellular Na+ and Na+/K+-Pump Activity in Rat Skeletal Muscle

-

Tissue Preparation: Isolated rat soleus muscles are incubated in a buffer solution.[6]

-

Intracellular Na+ Measurement: After incubation with BRL 37344 for various time points, the muscles are washed, blotted, and processed for ion content analysis using flame photometry.[6]

-

Na+/K+-Pump Activity (86Rb+ Uptake): Ouabain-suppressible 86Rb+ uptake is used as an indicator of Na+/K+-pump activity. Muscles are incubated with 86Rb+ in the presence or absence of ouabain (B1677812) and BRL 37344. The amount of 86Rb+ taken up by the muscle is then measured.[6]

In Vivo Myocardial Ischemia/Reperfusion Injury Model in Rats

-

Animal Model: Male rats are anesthetized, and a thoracotomy is performed.[9]

-

Ischemia/Reperfusion: The left anterior descending coronary artery is occluded for a period (e.g., 30 minutes) to induce ischemia, followed by reperfusion for a longer duration (e.g., 120 minutes).[9]

-

Drug Administration: BRL 37344 is administered as a single dose or as a pre-treatment for a specified number of days before the ischemia/reperfusion procedure.[9]

-

Infarct Size Determination: After the reperfusion period, the heart is excised, and the infarct size is determined using triphenyltetrazolium (B181601) chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.[9]

Signaling Pathways and Experimental Workflow Visualizations

Caption: Signaling pathways of BRL 37344 via different adrenergic receptors.

Caption: Experimental workflow for measuring force of contraction.

Caption: Workflow for Na+ and Na+/K+-pump activity measurement.

Conclusion

BRL 37344 is a multifaceted β-adrenergic agonist whose actions extend beyond its primary β3-AR target. Its effects on sodium homeostasis are an indirect consequence of β2-AR-mediated stimulation of the Na+/K+-ATPase in skeletal muscle, highlighting the intricate cross-talk between different adrenergic receptor subtypes. The quantitative data and experimental protocols summarized herein provide a valuable resource for researchers investigating β-adrenergic signaling and its physiological and pathophysiological roles. The continued study of compounds like BRL 37344 is crucial for unraveling the complexities of adrenergic systems and identifying novel therapeutic targets.

References

- 1. BRL-37344 - Wikipedia [en.wikipedia.org]

- 2. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The preferential beta3-adrenoceptor agonist BRL 37344 increases force via beta1-/beta2-adrenoceptors and induces endothelial nitric oxide synthase via beta3-adrenoceptors in human atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]

- 5. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta3-adrenoceptor agonist stimulation of the Na+, K+ -pump in rat skeletal muscle is mediated by beta2- rather than beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BRL37344, a β3-adrenergic receptor agonist, decreases nerve-evoked contractions in human detrusor smooth muscle isolated strips: Role of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

The Pharmacological Profile of BRL 37344 Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective agonist for the β3-adrenergic receptor (β3-AR), although it also exhibits activity at β1- and β2-adrenergic receptors.[1][2] It has been extensively utilized as a research tool to investigate the physiological and pathological roles of the β3-adrenoceptor, particularly in the contexts of metabolism and cardiovascular function. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding characteristics, functional activity, and the signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate the replication and extension of key findings.

Core Pharmacological Attributes

BRL 37344 is chemically known as (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, sodium salt.[1] Its primary mechanism of action is the activation of β3-adrenergic receptors, leading to a cascade of downstream cellular responses.

Receptor Binding Affinity

The binding affinity of this compound for the three subtypes of β-adrenergic receptors has been characterized through radioligand binding assays. The compound displays a clear preference for the β3-adrenoceptor.

| Receptor Subtype | Ki (nM) | Reference |

| β1 | 1750 | [1][2] |

| β2 | 1120 | [1][2] |

| β3 | 287 | [1][2] |

Functional Activity

BRL 37344 acts as an agonist, stimulating the activity of adrenergic receptors. Its potency and efficacy have been evaluated in various in vitro and in vivo systems.

| Assay | Tissue/Cell Line | Parameter | Value | Reference |

| Lipolysis | Rat Brown Adipocytes | EC50 | 5 ± 1 nM | |

| Lipolysis | Rat White Adipocytes | EC50 | 56 ± 9 nM | |

| Adenylyl Cyclase Activation | Rat Brown Adipose Tissue | - | 9-fold more potent than isoproterenol | [3] |

| Glucose Utilization (Stimulation) | Rat Soleus Muscle | Concentration | 10⁻¹¹ M | [4] |

| Glucose Utilization (Stimulation) | Rat EDL Muscle | Concentration | 10⁻¹¹ M | [4] |

| Glucose Utilization (Inhibition) | Rat Soleus & EDL Muscle | Concentration | 10⁻⁶ - 10⁻⁵ M | [4] |

Signaling Pathways

BRL 37344-mediated activation of β-adrenergic receptors triggers multiple intracellular signaling cascades. The canonical pathway involves the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP). However, its effects are also mediated through other important signaling networks.

β-Adrenergic Receptor-cAMP Signaling Pathway

The primary signaling mechanism for β-adrenergic receptors, including the β3 subtype, is the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to produce cAMP.

eNOS Signaling in Myocardium

In human atrial myocardium, BRL 37344 has been shown to induce the activation of endothelial nitric oxide synthase (eNOS), a process likely mediated by β3-adrenergic stimulation. This pathway is distinct from its effects on contractility, which are mediated via β1- and β2-adrenoceptors.

AMPK/SIRT1 and mTOR Signaling

Pre-treatment with BRL 37344 has been demonstrated to protect the heart against ischemia/reperfusion injury by activating AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), while inhibiting the mammalian target of rapamycin (B549165) (mTOR) and p70S6K signaling pathways.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines the general steps for determining the binding affinity of BRL 37344 to β-adrenergic receptors using a competitive radioligand binding assay.

References

The β3-Adrenergic Agonist BRL 37344 Sodium: A Technical Guide to its Effects on Brown Adipose Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has been instrumental in elucidating the physiological roles of brown adipose tissue (BAT) in energy expenditure and thermogenesis. This technical guide provides an in-depth overview of the effects of BRL 37344 on BAT, with a focus on its mechanism of action, quantitative physiological effects, and the experimental protocols used to study these effects.

Core Mechanism of Action: β3-Adrenergic Stimulation

BRL 37344 exerts its effects on brown adipocytes by binding to and activating β3-adrenergic receptors on the cell surface. This activation initiates a downstream signaling cascade that is central to the thermogenic function of BAT.

Signaling Pathway

The binding of BRL 37344 to the β3-AR triggers the following sequence of events:

-

G-Protein Activation: The activated β3-AR couples to a stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The α-subunit of the Gs protein activates adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation: PKA phosphorylates key downstream targets, including hormone-sensitive lipase (B570770) (HSL) and other substrates involved in lipolysis and gene expression.

The culmination of this pathway is an increase in lipolysis, the release of fatty acids, and the subsequent activation of Uncoupling Protein 1 (UCP1), leading to non-shivering thermogenesis.

Quantitative Data on the Effects of BRL 37344

The following tables summarize the key quantitative effects of BRL 37344 on brown adipose tissue based on available scientific literature.

| Parameter | Agonist | EC50 (µM) | Tissue/Cell Type | Reference |

| Adenylate Cyclase Activity | BRL 37344 | 0.02 | Rat BAT plasma membranes | [1] |

| Isoproterenol (B85558) | 0.7 | Rat BAT plasma membranes | [1] |

| Parameter | Observation | Fold Change/Potency | Tissue/Cell Type | Reference |

| Respiratory Rate | BRL 37344 vs. Isoproterenol | 31-fold more potent | Rat interscapular BAT fragments | [2] |

| Heat Production | BRL 37344 | Concentration-dependent increase | Isolated rat brown adipocytes | [3] |

| Hormone-Sensitive Lipase (HSL) Activity | BRL 35135 A (pro-drug of BRL 37344) | Selective increase in BAT vs. WAT | Mouse BAT | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of BRL 37344 on brown adipose tissue.

Isolation and Culture of Primary Brown Adipocytes

This protocol is essential for in vitro studies on the direct effects of BRL 37344 on brown adipocytes.

Materials:

-

Phosphate-buffered saline (PBS)

-

Digestion buffer (e.g., DMEM with 1 mg/mL collagenase type I)

-

Growth medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)

-

Differentiation medium (growth medium supplemented with insulin, T3, IBMX, dexamethasone, and indomethacin)

-

Maintenance medium (growth medium with insulin)

Procedure:

-

Euthanize mice and dissect the interscapular brown adipose tissue (iBAT) under sterile conditions.

-

Wash the tissue with PBS and mince it into small pieces.

-

Incubate the minced tissue in digestion buffer with gentle agitation at 37°C for 30-60 minutes.

-

Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtrate to pellet the stromal vascular fraction (SVF).

-

Resuspend the SVF pellet in growth medium and plate the cells.

-

Culture the cells until they reach confluence.

-

To induce differentiation, replace the growth medium with differentiation medium for 2 days.

-

After 2 days, switch to maintenance medium, changing it every 2 days. Mature brown adipocytes are typically ready for experiments after 7-10 days of differentiation.

Western Blotting for UCP1 Expression

This protocol allows for the quantification of Uncoupling Protein 1 (UCP1) protein levels in BAT.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody (anti-UCP1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize BAT tissue or lyse cultured brown adipocytes in RIPA buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-UCP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system and quantify the band intensities.

In Vivo Microdialysis of Brown Adipose Tissue

This technique allows for the continuous monitoring of metabolic changes in BAT in a living animal in response to BRL 37344.

Principle: A small, semi-permeable dialysis probe is implanted into the iBAT of an anesthetized animal. The probe is perfused with a physiological solution, and small molecules from the interstitial fluid of the BAT diffuse into the perfusate, which is then collected and analyzed.

Procedure Outline:

-

Anesthetize the animal (e.g., rat or mouse).

-

Surgically implant a microdialysis probe into the interscapular brown adipose tissue.

-

Perfuse the probe with a sterile physiological solution at a low, constant flow rate.

-

Allow for a stabilization period to reach equilibrium.

-

Administer BRL 37344 (e.g., via intraperitoneal injection or by adding it to the perfusate for local delivery).

-

Collect dialysate samples at regular intervals.

-

Analyze the dialysate for metabolites of interest, such as glycerol (B35011) (an indicator of lipolysis) and glucose.

Conclusion

This compound remains a critical pharmacological tool for investigating the physiology of brown adipose tissue. Its selective activation of the β3-adrenergic receptor provides a clear mechanism for stimulating thermogenesis. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting BAT for metabolic diseases. Further research focusing on detailed dose-response relationships for oxygen consumption and UCP1 expression in response to BRL 37344 will provide a more complete quantitative picture of its effects.

References [1] This information is based on a study investigating the adenylate cyclase response to beta-adrenergic agonists in rat heart and brown adipose tissue. [2] This finding is from a study comparing the affinities and actions of BRL 37344 and isoproterenol in rat brown adipose tissue. [3] This was observed in a study on the effect of BRL 37344 on heat production by brown adipocytes in obese and older rats. [4] This was demonstrated in a study on the selective activation of brown adipocyte hormone-sensitive lipase by beta 3-adrenoceptor agonists in mice.

References

- 1. Mechanism of Fatty-Acid-Dependent UCP1 Uncoupling in Brown Fat Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of fatty-acid-dependent UCP1 uncoupling in brown fat mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Keys to the switch of fat burning: stimuli that trigger the uncoupling protein 1 (UCP1) activation in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adipose tissue - Wikipedia [en.wikipedia.org]

The In Vivo Lipolytic Effects of BRL 37344 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of BRL 37344 sodium, a selective β3-adrenergic receptor agonist, on lipolysis. The document summarizes key quantitative data, details experimental methodologies from cited research, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound selectively activates β3-adrenergic receptors, which are predominantly expressed on the surface of adipocytes. This activation initiates a signaling cascade that results in the breakdown of triglycerides (lipolysis) and the subsequent release of free fatty acids (FFAs) and glycerol (B35011) into the bloodstream. In conscious fasted rabbits, BRL 37344 has been shown to induce lipomobilization through these β3-adrenoceptor stimuli.[1] In rat adipocytes, BRL 37344 acts as a full and potent agonist for lipolysis.[2]

Quantitative Data on In Vivo Lipolysis

The following table summarizes the quantitative effects of intravenously administered BRL 37344 on plasma nonesterified fatty acid (NEFA) levels in conscious, fasted rabbits.

| Animal Model | Drug Administered | Dosage | Duration | Key Finding | Reference |

| Conscious Fasted Rabbits | This compound | 0.3 µg/kg/min | 30 minutes | Significantly elevated plasma NEFA levels | [1] |

Further in vitro studies on isolated rat adipocytes have demonstrated that BRL 37344 is a more potent lipolytic agent than norepinephrine (B1679862), with EC50 values of 56 ± 9 nM for BRL 37344 compared to 124 ± 17 nM for norepinephrine in white adipocytes.[3]

Experimental Protocols

This section details the methodologies for in vivo assessment of BRL 37344-induced lipolysis.

In Vivo Lipolysis Study in Conscious Rabbits

This protocol is based on studies investigating the functional role of β3-adrenoceptors in lipomobilization.[1]

3.1.1. Animal Model and Preparation

-

Species: Male New Zealand White rabbits.

-

Housing: Housed individually with a 12-hour light/dark cycle.

-

Diet: Standard rabbit chow and water ad libitum.

-

Pre-experiment: Animals are fasted for 24 hours with free access to water to ensure a stable baseline for lipolysis measurements.

3.1.2. Drug Administration

-

Route: Intravenous (IV) infusion.

-

Catheterization: A catheter is surgically implanted in the marginal ear vein for drug infusion, and another in the contralateral ear artery for blood sampling.

-

Drug Solution: this compound is dissolved in a sterile saline solution.

-

Dosage: The solution is infused at a constant rate of 0.3 µg/kg/min for a duration of 30 minutes.[1]

3.1.3. Blood Sampling and Analysis

-

Sampling: Arterial blood samples are collected at baseline (before infusion) and at regular intervals during and after the infusion period.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma.

-

Analyte Measurement: Plasma levels of nonesterified fatty acids (NEFA) and glycerol are quantified.

Analytical Methods for Lipolysis Markers

3.2.1. Plasma Free Fatty Acid (FFA) Quantification

-

Method: Enzymatic colorimetric assays are commonly used for the quantification of FFA in plasma. Commercial kits are available for this purpose.

-

Principle: FFAs are converted to acyl-CoA, which then reacts to produce a colored or fluorescent product that can be measured spectrophotometrically or fluorometrically.

3.2.2. Plasma Glycerol Quantification

-

Method: Similar to FFA, plasma glycerol is typically measured using enzymatic colorimetric or fluorometric assays.

-

Principle: Glycerol is phosphorylated by glycerol kinase, and the product is then oxidized, leading to the formation of a detectable signal proportional to the glycerol concentration.

Signaling Pathways and Experimental Workflow

BRL 37344-Induced Lipolysis Signaling Pathway

The following diagram illustrates the molecular cascade initiated by BRL 37344 binding to the β3-adrenergic receptor on an adipocyte.

Caption: BRL 37344 signaling cascade in adipocytes.

In Vivo Experimental Workflow

The diagram below outlines the logical flow of a typical in vivo experiment to assess the lipolytic effects of BRL 37344.

Caption: Workflow for in vivo lipolysis studies.

References

- 1. Effects of the beta 3-adrenoceptor agonist BRL 37344 on lipomobilization and plasma glucose levels in conscious fasted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discrepancies in lipolytic activities induced by beta-adrenoceptor agonists in human and rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the lipolytic effects of norepinephrine and BRL 37344 in rat brown and white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to BRL 37344 Sodium: Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 37344 sodium is a potent and selective β3-adrenoceptor agonist that has been instrumental in the characterization of the β3-adrenoceptor and the exploration of its therapeutic potential, primarily in the context of metabolic diseases such as obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details its chemical properties, stereoisomer-specific activity, and its mechanism of action through the β-adrenergic signaling pathway and downstream effectors. This document summarizes key quantitative data from in vitro and in vivo studies and provides detailed experimental protocols for the principal assays used to characterize this compound.

Introduction: Discovery and History

BRL 37344, chemically known as (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid sodium salt, emerged from research programs in the 1980s aimed at developing novel therapeutic agents for obesity and related metabolic disorders. The discovery was driven by the hypothesis that selective activation of atypical β-adrenoceptors, later classified as the β3-adrenoceptor, in adipose tissue could stimulate thermogenesis and lipolysis without the undesirable cardiovascular side effects associated with non-selective β-agonists.

Early studies identified a novel β-adrenoceptor in brown adipose tissue (BAT) that was pharmacologically distinct from the classical β1 and β2 subtypes. BRL 37344 was developed as a selective agonist for this receptor and became a critical pharmacological tool to elucidate the physiological roles of the β3-adrenoceptor. Although it showed promise in preclinical rodent models for promoting weight loss and improving glucose homeostasis, its development for clinical use in humans was not pursued, largely due to lower efficacy in humans compared to rodents. Nevertheless, BRL 37344 remains a widely used research tool for investigating β3-adrenoceptor pharmacology and physiology.

Chemical Properties and Stereochemistry

BRL 37344 is a phenoxyacetic acid derivative with two chiral centers, leading to four possible stereoisomers. The biological activity of BRL 37344 resides predominantly in the (R,R)-enantiomer. Studies have shown that the (R,R) isomer is the most potent agonist at β1, β2, and β3-adrenoceptors, with the other isomers (S,S), (R,S), and (S,R) being significantly less active. The racemate (a mixture of the (R,R) and (S,S) enantiomers) is approximately half as potent as the pure (R,R) isomer, indicating that the (S,S) isomer does not possess significant antagonistic effects.[1]

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | (R,R)-(±)-4-[2-[(2-(3-Chlorophenyl)-2-hydroxyethyl)amino]propyl]phenoxyacetic acid, sodium salt |

| Molecular Formula | C₁₉H₂₁ClNNaO₄ |

| Molecular Weight | 385.82 g/mol |

| CAS Number | 127299-93-8 |

| Appearance | White solid |

| Solubility | Soluble in water |

Mechanism of Action and Signaling Pathways

BRL 37344 exerts its effects primarily through the activation of β3-adrenoceptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).

Downstream Signaling

Beyond the canonical cAMP/PKA pathway, BRL 37344 has been shown to modulate other important cellular signaling networks, particularly in skeletal muscle and cardiac tissue.

-

mTORC2 Pathway: In skeletal muscle, BRL 37344-induced glucose uptake is mediated by the mammalian target of rapamycin (B549165) complex 2 (mTORC2). This activation appears to be independent of the classical insulin (B600854) signaling pathway involving Akt.[2][3][4][5][6][7]

-

AMPK and SIRT1 Pathway: In cardiomyocytes, pretreatment with BRL 37344 has been shown to be cardioprotective during ischemia/reperfusion injury. This protective effect is mediated in part by the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), and the subsequent inhibition of mTOR and p70S6K signaling.[8][9][10][11]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of BRL 37344 across various in vitro systems.

Table 2: Binding Affinities (Ki) of BRL 37344 for β-Adrenoceptors

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| β1 | Human | Recombinant | Not Specified | 1750 | [12][13] |

| β2 | Human | Recombinant | Not Specified | 1120 | [12][13] |

| β3 | Human | Recombinant | Not Specified | 287 | [12][13] |

| β3 | Rat | Brown Adipose Tissue | [3H]SB 206606 | ~10 | [1] |

Table 3: Functional Potency (EC50) of BRL 37344 in Various Assays

| Assay | Species | Tissue/Cell Line | EC50 (nM) | Reference |

| Lipolysis | Rat | Brown Adipocytes | 5 | [14] |

| Lipolysis | Rat | White Adipocytes | 56 | [14] |

| Adenylyl Cyclase Activation | Rat | Brown Adipose Tissue | ~700 | [15] |

| Adenylyl Cyclase Activation | Rat | Brown Adipose Tissue | 20 | [16] |

| Glucose Uptake | Rat | Soleus Muscle | Stimulatory at 10⁻¹¹ M | [17] |

| Glucose Uptake | Rat | Extensor Digitorum Longus | Stimulatory at 10⁻¹¹ M | [17] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of BRL 37344.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BRL 37344 for β-adrenoceptor subtypes.

General Protocol:

-

Membrane Preparation: Tissues (e.g., rat brown adipose tissue, human atrial myocardium) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[18][19][20]

-

Competition Binding: A fixed concentration of a non-selective radioligand (e.g., [³H]CGP 12177 or [¹²⁵I]iodocyanopindolol) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled BRL 37344.[1][19]

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 90 minutes).[19]

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[18][19][20]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding, determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol), is subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of BRL 37344 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis and converted to a Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

Objective: To measure the ability of BRL 37344 to stimulate the production of cAMP.

General Protocol:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Reaction: Membrane preparations are incubated in a reaction mixture containing ATP, MgCl₂, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of BRL 37344.[16][21]

-

Incubation: The reaction is carried out at a specific temperature (e.g., 25°C or 37°C) for a fixed time (e.g., 15 minutes).[16]

-

Termination: The reaction is stopped, often by boiling or adding a stop solution.

-

cAMP Quantification: The amount of cAMP produced is measured using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques.[21]

-

Data Analysis: The concentration of BRL 37344 that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.

In Vitro Lipolysis Assay

Objective: To assess the effect of BRL 37344 on the breakdown of triglycerides in adipocytes.

General Protocol:

-

Adipocyte Isolation: Adipocytes are isolated from adipose tissue (e.g., rat epididymal fat pads) by collagenase digestion. The isolated cells are then washed and suspended in a suitable buffer.

-

Incubation: A known number of adipocytes are incubated with various concentrations of BRL 37344 in a buffer containing glucose and albumin at 37°C.

-

Sample Collection: Aliquots of the incubation medium are collected at specific time points.

-

Glycerol (B35011) or Free Fatty Acid Measurement: The amount of glycerol or free fatty acids (FFA) released into the medium, as a measure of lipolysis, is quantified using commercially available enzymatic assay kits.

-

Data Analysis: The EC50 value for the stimulation of lipolysis is determined from the dose-response curve.

Glucose Uptake Assay

Objective: To measure the effect of BRL 37344 on glucose transport into cells, typically skeletal muscle cells.

General Protocol:

-

Cell Culture: Skeletal muscle cells (e.g., L6 myotubes) are cultured to a differentiated state.

-

Stimulation: The cells are incubated with varying concentrations of BRL 37344 for a specified period.

-

Glucose Uptake Measurement: The cells are then incubated with a radiolabeled glucose analog, such as 2-deoxy-[³H]glucose, for a short period.

-

Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of radioactivity in the cell lysate is measured by scintillation counting.

-

Data Analysis: The rate of glucose uptake is calculated and plotted against the concentration of BRL 37344 to determine the dose-response relationship.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a β-adrenoceptor agonist like BRL 37344.

Conclusion

This compound has been a pivotal tool in adrenergic pharmacology, enabling the detailed characterization of the β3-adrenoceptor and its physiological functions. Its high selectivity and potent agonist activity have made it an invaluable probe for studying metabolic regulation in adipose tissue and skeletal muscle, as well as exploring novel signaling pathways in the cardiovascular system. While its clinical development was not pursued, the wealth of data generated from studies involving BRL 37344 continues to inform the development of new generations of β3-adrenoceptor agonists with improved therapeutic profiles for the treatment of metabolic diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Characterization of a new, highly specific, beta 3-adrenergic receptor radioligand, [3H]SB 206606 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BRL37344 stimulates GLUT4 translocation and glucose uptake in skeletal muscle via β2-adrenoceptors without causing classical receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mTORC2 affects the maintenance of the muscle stem cell pool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The role of mTOR signalling in the regulation of skeletal muscle mass in a rodent model of resistance exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. revistas.usp.br [revistas.usp.br]

- 11. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BRL 37344, sodium salt | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]

- 13. bio-techne.com [bio-techne.com]

- 14. apexbt.com [apexbt.com]

- 15. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Adenylate cyclase response to beta-adrenergic agonists in heart and brown adipose tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biphasic effects of the beta-adrenoceptor agonist, BRL 37344, on glucose utilization in rat isolated skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BRL 37344 Sodium Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective agonist for the β3-adrenoceptor, although it also exhibits activity at β1- and β2-adrenoceptors, particularly at higher concentrations.[1] This compound has been instrumental in elucidating the physiological roles of the β3-adrenoceptor and has been investigated for its therapeutic potential in metabolic diseases and cardiovascular conditions. This technical guide provides a comprehensive overview of the downstream signaling targets of BRL 37344, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Signaling Pathways and Cellular Responses

BRL 37344 elicits a range of cellular responses by modulating several key signaling pathways. The primary mechanism of action involves the activation of adenylyl cyclase upon binding to β-adrenoceptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, its downstream effects are tissue-specific and can be both cAMP-dependent and independent.

Adipose Tissue: Lipolysis and Thermogenesis

In both brown and white adipocytes, BRL 37344 is a potent stimulator of lipolysis, the process of breaking down triglycerides into free fatty acids and glycerol (B35011).[2][3] This effect is primarily mediated by the β3-adrenoceptor, leading to the activation of adenylyl cyclase and a subsequent increase in cAMP levels.[4]

Quantitative Data: Lipolytic Effects of BRL 37344

| Tissue/Cell Type | Parameter | BRL 37344 | Norepinephrine | Reference |

| Rat Brown Adipocytes | EC50 (Lipolysis) | 5 ± 1 nM | 103 ± 31 nM | [2] |

| Rat White Adipocytes | EC50 (Lipolysis) | 56 ± 9 nM | 124 ± 17 nM | [2] |

| Rat Brown Adipocytes | EC50 (Respiration) | 2.3 nM | 25 nM | [5] |

| Hamster Brown Fat Cells | EC50 (cAMP Accumulation) | 26 ± 7 nM | 838 ± 219 nM | [4] |

Signaling Pathway: BRL 37344-Induced Lipolysis in Adipocytes

Caption: BRL 37344 signaling in adipocytes.

Skeletal Muscle: Glucose Uptake and Metabolism

In skeletal muscle, BRL 37344 stimulates glucose uptake by promoting the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[6][7] This action is primarily mediated through the β2-adrenoceptor and, interestingly, occurs independently of the classical insulin (B600854) signaling pathway involving Akt.[6][8] Instead, the mechanistic target of rapamycin (B549165) complex 2 (mTORC2) has been identified as a key downstream mediator.[6] Notably, while BRL 37344 is a full agonist for GLUT4 translocation, it acts as a partial agonist for cAMP generation, suggesting a potential for biased agonism.[6][8]

Quantitative Data: Effects of BRL 37344 on Glucose Metabolism in L6 Muscle Cells

| Parameter | Isoprenaline | BRL 37344 | Reference |

| pEC50 (Glucose Uptake) | 7.45 ± 0.3 | 7.41 ± 0.2 | [8] |

| Emax (Glucose Uptake, % of basal) | 186.8 ± 7.9 | 168.1 ± 4.6 | [8] |

| pEC50 (cAMP production) | 8.44 ± 0.1 | 6.57 ± 0.1 | [8] |

| Emax (cAMP production, pmol/well) | 15.5 ± 0.5 | 6.9 ± 0.3 | [8] |

Signaling Pathway: BRL 37344-Induced GLUT4 Translocation in Skeletal Muscle

Caption: BRL 37344 signaling in skeletal muscle.

Cardiovascular System: Myocardial Contractility and Vascular Tone

The cardiovascular effects of BRL 37344 are complex and involve multiple β-adrenoceptor subtypes. In human atrial myocardium, BRL 37344 induces a positive inotropic effect (increased force of contraction) by stimulating β1- and β2-adrenoceptors.[1] This effect is associated with an increase in intracellular Ca2+ transients.[9] Concurrently, BRL 37344 activates endothelial nitric oxide synthase (eNOS) via β3-adrenoceptors, leading to nitric oxide (NO) production.[1][10] This NO can mediate vasorelaxation and may exert a negative inotropic effect in the ventricles, counteracting the β1/β2-mediated positive inotropy.[1]

Quantitative Data: Effects of BRL 37344 on Human Atrial Myocardium

| Parameter | Condition | Value | Reference |

| Increase in Force of Contraction | 100 µM BRL 37344 | +54.6 ± 16.1% | [1] |

| EC50 of Isoprenaline (Force of Contraction) | Control | 28.4 ± 8.2 nM | [1] |

| EC50 of Isoprenaline (Force of Contraction) | + 10 µM BRL 37344 | 144.7 ± 53.6 nM | [1] |

| NO Production (Hypoxic Endothelial Cells) | + 10 µM BRL 37344 | ~25% increase | [11] |

Signaling Pathway: Dual Effects of BRL 37344 in the Cardiovascular System

Caption: Dual cardiovascular signaling of BRL 37344.

Cardioprotection: AMPK/SIRT1/mTOR Pathway

In the context of myocardial ischemia/reperfusion (I/R) injury, pre-treatment with BRL 37344 has demonstrated a cardioprotective effect.[12][13] This protection is mediated in part by the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), and the concurrent inhibition of the mechanistic target of rapamycin (mTOR) and p70S6K signaling pathways.[12][13] This signaling cascade helps to preserve autophagy, a critical cellular process for survival during ischemic stress.

Quantitative Data: Effects of BRL 37344 on Cardioprotective Signaling (Relative to I/R Group)

| Protein | Single-dose BRL 37344 | 10-day BRL 37344 | Reference |

| p-AMPK/AMPK | ↑ (~40%) | ↑ (~30%) | [12] |

| SIRT1 | ↑ (~60%) | ↑ (~41%) | [12] |

| p-mTOR/mTOR | ↓ (~26%) | ↓ (~33%) | [12] |

| p-p70S6K/p70S6K | ↓ (~23%) | ↓ (~34%) | [12] |

Signaling Pathway: Cardioprotective Effects of BRL 37344

Caption: Cardioprotective signaling of BRL 37344.

Experimental Protocols

This section provides an overview of the methodologies used to generate the data presented in this guide.

Radioligand Binding Assay for β-Adrenoceptor Affinity

Objective: To determine the binding affinity of BRL 37344 for β-adrenoceptor subtypes.

Workflow:

Caption: Radioligand binding assay workflow.

Detailed Methodology:

-

Membrane Preparation: Isolate cell membranes from tissues or cells expressing the β-adrenoceptors of interest (e.g., human atrial tissue).[5]

-

Incubation: In a suitable binding buffer, incubate a fixed amount of membrane protein with a constant concentration of a non-selective β-adrenoceptor radioligand (e.g., [3H]CGP 12177) and a range of concentrations of the unlabeled competitor, BRL 37344.[5]

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 37°C).[5]

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BRL 37344 concentration. Determine the IC50 value (the concentration of BRL 37344 that inhibits 50% of the specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Western Blot Analysis of Protein Phosphorylation

Objective: To quantify the changes in the phosphorylation status of target proteins (e.g., eNOS, AMPK, mTOR) in response to BRL 37344 treatment.

Workflow:

Caption: Western blot workflow.

Detailed Methodology:

-

Sample Preparation: Treat cells or tissues with BRL 37344 for the desired time and concentration. Lyse the samples in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-eNOS Ser1177). In parallel, use an antibody that recognizes the total amount of the target protein as a loading control.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the relative change in phosphorylation.

GLUT4 Translocation Assay by Immunofluorescence

Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane in response to BRL 37344.

Detailed Methodology (for L6-GLUT4myc cells):

-

Cell Culture: Culture L6 myoblasts stably expressing GLUT4 with an exofacial myc tag (L6-GLUT4myc) on glass coverslips.

-

Serum Starvation: Before stimulation, serum-starve the cells to establish a basal level of GLUT4 at the plasma membrane.

-

Stimulation: Treat the cells with BRL 37344 at the desired concentration and for the appropriate time.

-

Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Immunostaining (Non-permeabilized): To detect only the surface-exposed GLUT4, perform the antibody incubations without a permeabilizing agent.

-

Incubate with a primary antibody against the myc tag.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a confocal or fluorescence microscope.

-

Quantification: Quantify the fluorescence intensity at the cell surface using image analysis software.

Lipolysis Assay

Objective: To measure the release of glycerol and free fatty acids from adipocytes following treatment with BRL 37344.

Detailed Methodology:

-

Adipocyte Isolation: Isolate adipocytes from adipose tissue by collagenase digestion.

-

Incubation: Incubate a known number of adipocytes in a buffer containing albumin (to bind the released free fatty acids) with or without various concentrations of BRL 37344.

-

Sample Collection: At the end of the incubation period, collect the incubation medium.

-

Glycerol and FFA Measurement: Measure the concentration of glycerol and free fatty acids in the medium using commercially available colorimetric or fluorometric assay kits.

-

Data Analysis: Normalize the amount of glycerol and free fatty acids released to the number of cells or total cellular protein. Plot the results against the BRL 37344 concentration to determine the EC50.

Conclusion

This compound is a multifaceted pharmacological tool that has significantly advanced our understanding of β3-adrenoceptor signaling and its interplay with other β-adrenoceptor subtypes. Its diverse downstream effects on lipolysis, glucose metabolism, and cardiovascular function underscore the therapeutic potential of targeting these pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate signaling networks modulated by BRL 37344 and to design novel therapeutic strategies for metabolic and cardiovascular diseases.

References

- 1. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. Norepinephrine and BRL 37344 stimulate adenylate cyclase by different receptors in rat brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preferential β3-adrenoceptor agonist BRL 37344 increases force via β1-/β2-adrenoceptors and induces endothelial nitric oxide synthase via β3-adrenoceptors in human atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The phosphorylation state of eNOS modulates vascular reactivity and outcome of cerebral ischemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Beta-adrenergic receptor subtypes mediating lipolysis in porcine adipocytes. Studies with BRL-37344, a putative beta3-adrenergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of lipolysis in isolated primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of a new, highly specific, beta 3-adrenergic receptor radioligand, [3H]SB 206606 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BRL 37344 Sodium in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 37344 sodium is a potent and selective β3-adrenoceptor agonist that has been instrumental in elucidating the physiological and pathophysiological roles of the β3-adrenoceptor in various organ systems. These application notes provide a comprehensive overview of the in vivo dosages, experimental protocols, and signaling pathways associated with BRL 37344 administration in mouse models. The information is intended to guide researchers in designing and executing robust preclinical studies.

Data Presentation: In Vivo Dosage Summary

The following tables summarize the reported dosages of this compound used in various mouse studies. It is crucial to note that the optimal dose may vary depending on the specific mouse strain, age, disease model, and experimental endpoint.

Table 1: this compound Dosage in Mouse Models of Cardiac Injury

| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Findings |

| Myocardial Ischemia/Reperfusion | Not Specified | 5 µg/kg | Intraperitoneal (i.p.) | Single dose before reperfusion | Reduced infarct size, improved left ventricular function.[1] |

| Myocardial Ischemia/Reperfusion | Not Specified | 5 µg/kg/day | Intraperitoneal (i.p.) | Daily for 10 days before I/R | Reduced infarct size, improved left ventricular function.[1] |

| Myocardial Ischemia/Reperfusion | Not Specified | 5 µg/kg | Intravenous (i.v.) | Bolus injection | Investigated effects on left ventricular developed pressure.[2] |

Table 2: this compound Dosage in a Mouse Model of Renal Dysfunction

| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Findings |

| X-linked Nephrogenic Diabetes Insipidus | X-NDI mouse model | 1 mg/kg | Intraperitoneal (i.p.) | Single injection | Short-lasting (3 hours) antidiuretic effect.[3][4][5] |

| X-linked Nephrogenic Diabetes Insipidus | X-NDI mouse model | 1 mg/kg | Intraperitoneal (i.p.) | Repeated injections every 4 hours for 24 hours | Sustained antidiuretic effect, reduced urine output, increased urine osmolarity.[3][4] |

Table 3: this compound Dosage in Mouse Models of Metabolic and Other Disorders

| Disease Model/Study | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Key Findings |

| Glucose Metabolism | β3-AR KO mice | Not Specified | In vivo administration | Not Specified | Increased glucose uptake in skeletal muscle.[6] |

| Hyperoxia-Induced Colonic Alterations | Not Specified | 1 mg/kg and 3 mg/kg | Not Specified | Not Specified | 3 mg/kg prevented hyperoxia-induced alterations. |

| Increased Circulating Transaminases | Not Specified | Not Specified | Intraperitoneal (i.p.) | Single dose | Increased circulating ALT and AST levels.[7][8] |

Experimental Protocols

Protocol 1: Myocardial Ischemia/Reperfusion Injury Model

Objective: To evaluate the cardioprotective effects of BRL 37344 pre-treatment.

Materials:

-

Male mice (strain to be specified by the researcher)

-

This compound salt (Sigma-Aldrich or equivalent)

-

Sterile 0.9% NaCl (saline)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for thoracotomy

-

Ventilator

-

Suture for coronary artery ligation

-

Triphenyltetrazolium chloride (TTC) for infarct size measurement

-

Western blot reagents

Procedure:

-

Drug Preparation: Prepare a stock solution of BRL 37344 by dissolving it in distilled water.[1] For daily use, dilute the stock solution with sterile 0.9% NaCl to the final desired concentration (e.g., for a 5 µg/kg dose in a 25g mouse, the injected volume should be appropriate, typically 100-200 µL).[1]

-

Animal Groups:

-

Sham (control) group: Undergoes surgery without coronary artery ligation.

-

Ischemia/Reperfusion (I/R) group: Receives vehicle (saline) and undergoes I/R surgery.

-

BRL 37344 Single Dose group: Receives a single i.p. injection of BRL 37344 (5 µg/kg) before reperfusion.[1]

-

BRL 37344 Chronic Treatment group: Receives daily i.p. injections of BRL 37344 (5 µg/kg/day) for 10 days prior to I/R surgery.[1]

-

-

Surgical Procedure (Ischemia/Reperfusion):

-

Anesthetize the mouse and place it on a heating pad to maintain body temperature.

-

Intubate the mouse and connect it to a ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically induced for 30 minutes.[1]

-

After the ischemic period, release the ligature to allow for reperfusion, which typically lasts for 120 minutes.[1]

-

-

Endpoint Analysis:

-

Infarct Size Measurement: At the end of reperfusion, excise the heart, slice it, and stain with TTC. The infarcted area will appear pale, while the viable tissue will be red. Quantify the infarct size as a percentage of the area at risk.

-

Western Blot Analysis: Homogenize heart tissue to extract proteins. Perform western blotting to analyze the expression and phosphorylation levels of key signaling proteins such as AMPK, SIRT1, mTOR, and p70S6K.[1]

-

Protocol 2: X-linked Nephrogenic Diabetes Insipidus (NDI) Model

Objective: To assess the antidiuretic effect of BRL 37344.

Materials:

-

X-NDI mice (e.g., AVPR2 knockout mice)

-

This compound salt

-

Sterile 0.9% NaCl (saline)

-

Metabolic cages for urine and water intake measurement

-

Osmometer

Procedure:

-

Drug Preparation: Prepare BRL 37344 solution in sterile saline at a concentration suitable for a 1 mg/kg dose.[3][4][5]

-

Animal Acclimation: House individual mice in metabolic cages for several days to acclimate before the experiment.

-

Experimental Protocol:

-

Single Dose Study:

-

Repeated Dose Study:

-

To mimic a sustained effect, administer repeated intraperitoneal injections of BRL 37344 (1 mg/kg) every 4 hours over a 24-hour period.[3]

-

Collect urine and measure water intake every 4 hours.

-

-

-

Endpoint Analysis:

Signaling Pathways and Mechanisms of Action

Cardiac Protection Signaling Pathway

In the context of myocardial ischemia/reperfusion injury, BRL 37344 exerts its protective effects by modulating key cellular energy and autophagy pathways.[1] Pre-treatment with BRL 37344 leads to the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), while suppressing the mechanistic target of rapamycin (B549165) (mTOR) and p70S6K signaling pathways.[1]

Caption: BRL 37344 signaling in cardioprotection.

Renal Water Reabsorption Signaling Pathway

In the kidney, BRL 37344 activates the β3-adrenoceptor in the renal tubules, leading to an increase in intracellular cAMP. This mimics the effect of vasopressin and promotes the phosphorylation and activation of key ion and water transporters, namely the Na-K-2Cl cotransporter (NKCC2), the Na-Cl cotransporter (NCC), and the aquaporin-2 (AQP2) water channel.[3][4] This results in increased reabsorption of electrolytes and water, producing an antidiuretic effect.[3][4]

Caption: BRL 37344 signaling in renal water reabsorption.

Experimental Workflows

Myocardial Ischemia/Reperfusion Workflow

Caption: Workflow for myocardial I/R studies.

Nephrogenic Diabetes Insipidus Experimental Workflow

Caption: Workflow for NDI mouse model studies.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. The β3‐AR agonist BRL37344 ameliorates the main symptoms of X‐linked nephrogenic diabetes insipidus in the mouse model of the disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The β3-AR agonist BRL37344 ameliorates the main symptoms of X-linked nephrogenic diabetes insipidus in the mouse model of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. β3-adrenoceptor-mediated increased circulating transaminase levels in mice treated with its agonist BRL 37344 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of BRL 37344 Sodium in a Rat Model of Diet-Induced Obesity

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of BRL 37344 sodium in a rat model of diet-induced obesity (DIO). It is critical to note that BRL 37344, a selective β3-adrenergic receptor agonist, is not used to induce obesity. Instead, it is a tool investigated for its potential anti-obesity and therapeutic effects .[1] Therefore, the experimental model involves first inducing an obese phenotype in rats, typically through a high-fat diet, and subsequently administering BRL 37344 to study its impact on weight management, metabolic parameters, and related cellular mechanisms. This document outlines the procedures for both inducing obesity and for the subsequent application and evaluation of BRL 37344.

Mechanism of Action

BRL 37344 selectively stimulates β3-adrenergic receptors, which are predominantly found in adipose tissue.[2] Activation of these receptors initiates a signaling cascade that leads to increased lipolysis (the breakdown of stored fat) and thermogenesis (heat production), primarily in brown adipose tissue (BAT).[3] This mechanism promotes energy expenditure and can lead to a reduction in fat mass. Studies have also shown that BRL 37344 can influence food intake and improve glucose metabolism, making it a compound of interest for treating metabolic disorders.[4][5]

Data Presentation: Effects of BRL 37344 in Obese Rat Models

The following tables summarize the quantitative effects of BRL 37344 administration in rat models of obesity.

Table 1: Effect of BRL 37344 on Body Weight and Food Intake

| Animal Model | BRL 37344 Dosage and Administration | Duration of Treatment | Change in Body Weight | Change in Food Intake | Reference |

| Obese Zucker Rats | Intraperitoneal (i.p.) injection | Acute | Decreased | Decreased | [4] |

| Lean Zucker Rats | Intraperitoneal (i.p.) injection | Acute | Not specified | Decreased | [4] |

| Wistar Rats (fasted) | 20 nmol (intracerebroventricular) | Acute | Not applicable | -34.4% (at 1 hour) | [6][7] |

| Wistar Rats | Not specified | 15 days | Lower weight gain compared to control | No significant difference | [8] |

Table 2: Metabolic and Physiological Effects of BRL 37344 in High-Fat Diet-Induced Obese Rats

| Parameter | Control (High-Fat Diet) | BRL 37344 Treated | Percentage Change |

| Body Weight | Increased over 12 weeks | Decreased | Not specified |

| Liver Weight | Increased | Decreased | Not specified |

| Serum ALT | Elevated | Decreased | Not specified |

| Serum AST | Elevated | Decreased | Not specified |

| Serum Triglycerides | Elevated | Decreased | Not specified |

| Serum Total Cholesterol | Elevated | Decreased | Not specified |

Note: Specific quantitative values were not provided in the source material, only directional changes.

Experimental Protocols

This section provides detailed methodologies for establishing a diet-induced obesity model and subsequently evaluating the effects of BRL 37344.

Protocol 1: Induction of Obesity in Rats via High-Fat Diet

Objective: To induce an obese phenotype in rats, characterized by increased body weight, adiposity, and metabolic dysregulation.

Materials:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Standard chow diet (for control group)

-

High-fat diet (HFD), typically 45-60% of calories from fat

-

Animal caging with ad libitum access to food and water

-

Animal scale

Procedure:

-

Acclimatize rats for one week upon arrival, providing standard chow and water ad libitum.

-

Randomly assign rats to two groups: Control (standard chow) and High-Fat Diet (HFD).

-

House the animals in a temperature and humidity-controlled room with a 12-hour light/dark cycle.

-

Provide the respective diets and fresh water ad libitum for a period of 8-12 weeks.

-